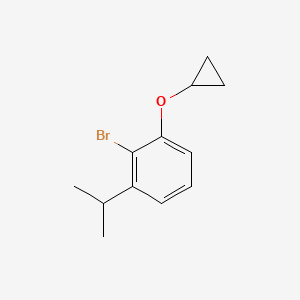
5-Cyclopropoxy-2-isopropylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine is a pyridine derivative with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a pyridine ring, making it a unique structure in the realm of pyridine derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid under specific conditions . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine would likely involve large-scale Suzuki cross-coupling reactions. The process would be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, would be essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of 5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized pyridine compounds.
作用機序
The mechanism of action of 5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit thrombolytic enzymes, preventing clot formation in blood . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules.
類似化合物との比較
Similar Compounds
5-Cyclopropoxy-3-(propan-2-yl)pyridin-2-amine: A similar compound with the cyclopropoxy and isopropyl groups attached at different positions on the pyridine ring.
5-Cyclopropoxy-2-isopropylpyridin-3-amine: Another isomer with slight structural variations.
Uniqueness
5-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-7(2)11-10(12)5-9(6-13-11)14-8-3-4-8/h5-8H,3-4,12H2,1-2H3 |
InChIキー |
RNKKEGXMVLMHIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=N1)OC2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




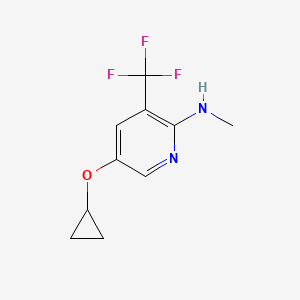

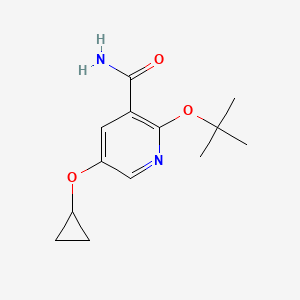
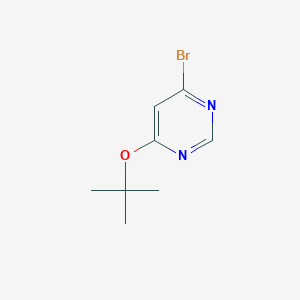
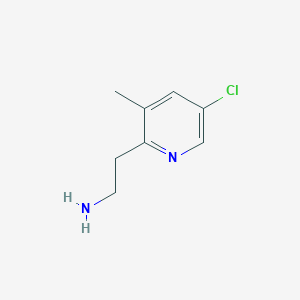
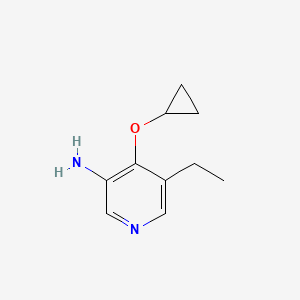
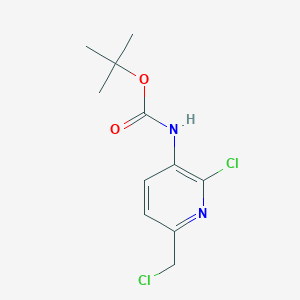

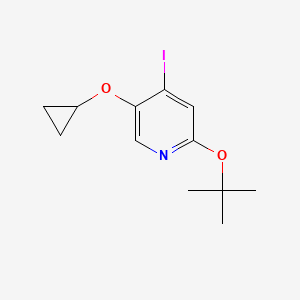
![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)

